molecular formula C3H4N2O4 B14168046 4,5-Dihydro-3-nitroisoxazole-2-oxide CAS No. 4122-45-6

4,5-Dihydro-3-nitroisoxazole-2-oxide

Cat. No.: B14168046
CAS No.: 4122-45-6
M. Wt: 132.08 g/mol
InChI Key: HNCSVNVXGSWPPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-3-nitroisoxazole-2-oxide typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-3-nitroisoxazole-2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-nitroisoxazole-2-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to cytotoxic effects. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their activity .

Properties

CAS No.

4122-45-6

Molecular Formula

C3H4N2O4

Molecular Weight

132.08 g/mol

IUPAC Name

3-nitro-2-oxido-4,5-dihydro-1,2-oxazol-2-ium

InChI

InChI=1S/C3H4N2O4/c6-4(7)3-1-2-9-5(3)8/h1-2H2

InChI Key

HNCSVNVXGSWPPY-UHFFFAOYSA-N

Canonical SMILES

C1CO[N+](=C1[N+](=O)[O-])[O-]

Origin of Product

United States

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